molecular formula C18H12N2OS B506250 10-isonicotinoyl-10H-phenothiazine

10-isonicotinoyl-10H-phenothiazine

Cat. No.: B506250
M. Wt: 304.4g/mol
InChI Key: YJFSIPCNMNUHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 10-isonicotinoyl-10H-phenothiazine can be synthesized through the reaction of 2-aminobenzenethiols and O-halonitrobenzenes . The reaction typically involves the Smiles rearrangement, followed by oxidation with 30% hydrogen peroxide (H2O2) in glacial acetic acid to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may include optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 10-isonicotinoyl-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 10-isonicotinoyl-10H-phenothiazine stands out due to its isonicotinoyl group, which imparts unique chemical and biological properties. This modification enhances its potential for various applications, particularly in the fields of optoelectronics and antimicrobial research .

Properties

Molecular Formula

C18H12N2OS

Molecular Weight

304.4g/mol

IUPAC Name

phenothiazin-10-yl(pyridin-4-yl)methanone

InChI

InChI=1S/C18H12N2OS/c21-18(13-9-11-19-12-10-13)20-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)20/h1-12H

InChI Key

YJFSIPCNMNUHNM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=NC=C4

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=NC=C4

Origin of Product

United States

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